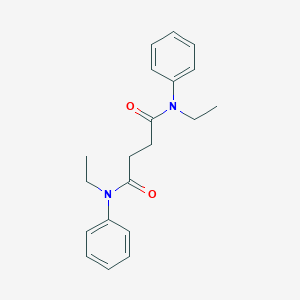

N,N'-Diethyl-N,N'-diphenylsuccinamide

Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for the compound is N,N′-diethyl-N,N′-diphenylbutanediamide , reflecting its four-carbon succinamide backbone substituted with ethyl and phenyl groups at both terminal nitrogen atoms. Alternative designations include:

| Property | Value |

|---|---|

| Molecular Formula | C~20~H~24~N~2~O~2~ |

| Molecular Weight | 324.423 g/mol |

| CAS Registry Number | 131851-63-3 |

| ChemSpider ID | 1404565 |

Molecular Geometry and Crystallographic Analysis

While direct crystallographic data for N,N'-diethyl-N,N'-diphenylsuccinamide remains unreported, analogous succinamide derivatives exhibit planar amide groups and twisted ethyl/phenyl substituents. For example:

- In N,N′-diethyl-N,N′-diphenylurea , phenyl groups adopt a trans configuration relative to the carbonyl oxygen, with nitrogen hybridization intermediate between trigonal and tetrahedral.

- Diethyl dioxalamates demonstrate torsional angles of 152–166° between aromatic rings and side chains, suggesting similar steric hindrance in this compound.

Predicted Structural Features :

Spectroscopic Fingerprint Analysis

FT-IR Spectroscopy

Key absorption bands (predicted):

- Amide I (C=O stretch) : 1640–1680 cm⁻¹.

- N-H stretch : 3300–3450 cm⁻¹ (broad, if non-symmetrical).

- Aromatic C-H : 3050–3100 cm⁻¹.

NMR Spectroscopy

- ¹H NMR (CDCl₃) :

- ¹³C NMR :

Mass Spectrometry

Computational Chemistry Insights

DFT studies on related succinamides reveal:

- Conformational Preferences : Syn and anti conformers differ by ~5.6 kcal/mol in energy, with syn forms stabilized by intramolecular hydrogen bonds (e.g., N-H···O=C).

- Electrostatic Potential : Negative charge localized on carbonyl oxygens, facilitating interactions with electrophilic sites.

Table 1: DFT-Computed Parameters for Analogous Succinamides

| Parameter | Syn Conformer | Anti Conformer |

|---|---|---|

| Energy (kcal/mol) | 0.0 | +5.6 |

| C=O···H-N Distance (Å) | 2.1 | 3.4 |

| Torsion Angle (°) | 162–178 | 152–166 |

Properties

Molecular Formula |

C20H24N2O2 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

N,N//'-diethyl-N,N//'-diphenylbutanediamide |

InChI |

InChI=1S/C20H24N2O2/c1-3-21(17-11-7-5-8-12-17)19(23)15-16-20(24)22(4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |

InChI Key |

PJOBXNUJHQBTRC-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)CCC(=O)N(CC)C2=CC=CC=C2 |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CCC(=O)N(CC)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds:

This compound

- Substituents: Ethyl (C₂H₅) and phenyl (C₆H₅) groups.

- Molecular Weight: 324 g/mol (calculated).

- Key Feature: Aromatic phenyl groups may enhance π-π interactions in drug design.

N,N’-Dimethyl-N,N’-dioctylsuccinamide

- Substituents: Methyl (CH₃) and octyl (C₈H₁₇) groups.

- Molecular Weight: ~448 g/mol (calculated).

- Key Feature: Long alkyl chains improve lipophilicity, favoring metal ion extraction .

N,N,N',N'-Tetra(n-butyl)succindiamide (TBSA) Substituents: Four n-butyl (C₄H₉) groups. Molecular Weight: ~534 g/mol (calculated).

N,N-(Diphenylsulfonyl)succinamide

- Substituents: Phenylsulfonyl (C₆H₅SO₂) groups.

- Melting Point: 235–237°C (experimentally determined).

- Key Feature: Sulfonyl groups increase thermal stability and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.